1-(5-Bromofuran-2-yl)ethanamine hydrochloride
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Overview
Description
1-(5-Bromofuran-2-yl)ethanamine hydrochloride is a chemical compound characterized by a bromine atom attached to the fifth position of a furan ring, which is further connected to an ethanamine group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromofuran-2-yl)ethanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromofuran-2-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromofuran-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(5-bromofuran-2-yl)ethanone.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Oxidation: 1-(5-bromofuran-2-yl)ethanone
Reduction: 1-(5-bromofuran-2-yl)ethanamine
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromofuran-2-yl)ethanamine hydrochloride is widely used in scientific research due to its versatility. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
In biology, the compound is used as a probe to study enzyme mechanisms and interactions. Its bromine atom makes it a useful reagent for labeling and tracking biological molecules.
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
In industry, the compound is utilized in the synthesis of advanced materials and polymers, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism by which 1-(5-Bromofuran-2-yl)ethanamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
1-(5-bromofuran-2-yl)ethanone
1-(5-bromofuran-2-yl)pyrrolidine
These compounds share the bromofuran core but differ in their functional groups, leading to different chemical behaviors and applications.
Properties
IUPAC Name |
1-(5-bromofuran-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRYJPPQTPWPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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